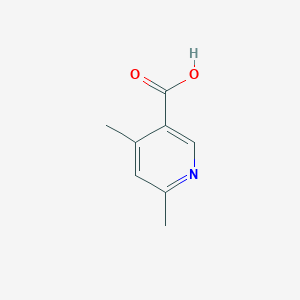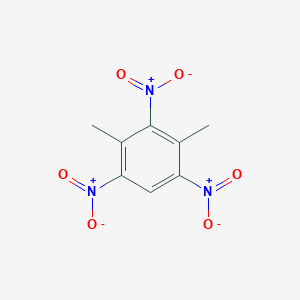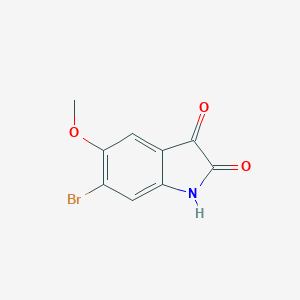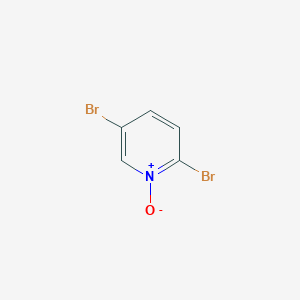
2,5-ジブロモピリジン 1-オキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromopyridine 1-oxide is a halogenated pyridine derivative with the molecular formula C5H3Br2NO It is characterized by the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, along with an oxygen atom bonded to the nitrogen, forming an N-oxide
科学的研究の応用
2,5-Dibromopyridine 1-oxide is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It is known that bromopyridines, in general, are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that they may interact with a wide range of biological targets.
Mode of Action
Bromopyridines are known to be versatile building blocks in organic synthesis . They can undergo various reactions such as metalation, addition, elimination, and isomerization , which can lead to a wide range of functionalized structures.
Biochemical Pathways
Given its potential use in the synthesis of various pharmaceuticals and agrochemicals , it can be inferred that it may influence a variety of biochemical pathways depending on the final compound it is used to synthesize.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridine 1-oxide typically involves the bromination of pyridine N-oxide. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions. The general reaction can be represented as follows:
C5H4NO+2Br2→C5H3Br2NO+2HBr
Industrial Production Methods: In an industrial setting, the production of 2,5-Dibromopyridine 1-oxide can be scaled up using continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: 2,5-Dibromopyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Ullmann-type coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Reduction: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Cross-Coupling Reactions: Palladium or copper catalysts, along with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Cross-Coupling Reactions: Biaryl or aryl-amine compounds.
Reduction: 2,5-Dibromopyridine.
類似化合物との比較
- 2,6-Dibromopyridine
- 3,5-Dibromopyridine
- 2,5-Diiodopyridine
- 2,4-Dibromopyridine
Comparison: 2,5-Dibromopyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct reactivity compared to its non-oxidized counterparts. The position of the bromine atoms also influences its chemical behavior, making it more suitable for specific synthetic applications.
特性
IUPAC Name |
2,5-dibromo-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULUIMDLAQFXTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Br)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347318 |
Source


|
| Record name | 2,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20734-22-9 |
Source


|
| Record name | 2,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
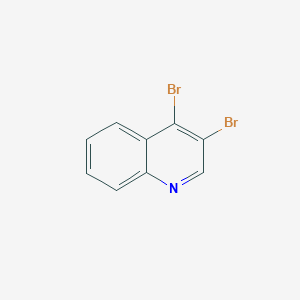
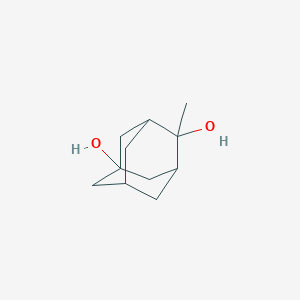
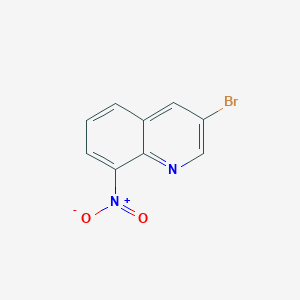


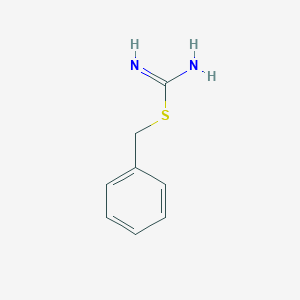
![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)
